N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a structurally complex small molecule featuring a pyrimido[5,4-b]indole core. This core is substituted with a 4-oxo group at position 4, a methyl group at position 8, and a 4-methoxyphenylmethyl moiety at position 2. The compound’s design likely targets enzymatic or receptor-binding sites, as seen in analogs with pyrimidoindole scaffolds that exhibit anticancer, anti-inflammatory, or antimalarial activities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-17-5-10-22-21(12-17)24-25(30(22)15-23(31)27-13-20-4-3-11-34-20)26(32)29(16-28-24)14-18-6-8-19(33-2)9-7-18/h3-12,16H,13-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGEEFTDOMPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps. One common route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . This reaction is often facilitated by the use of potassium hydride, which induces an imine–imine rearrangement to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Effects
The target compound shares structural homology with other pyrimido[5,4-b]indole derivatives, such as:
- N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): This analog replaces the furan-2-ylmethyl group with a sulfanyl-acetamide side chain and introduces chlorine substituents. It demonstrates enhanced metabolic stability due to halogenation but reduced solubility compared to the target compound .
- 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): The trifluoromethoxy group improves blood-brain barrier penetration, while the sulfanyl linker may reduce binding affinity compared to the furan-containing target molecule .
Table 1: Structural and Pharmacokinetic Comparison of Pyrimidoindole Derivatives
*Calculated using Molinspiration software.
Indole-Based Acetamide Derivatives
Anticancer Indole Analogs ()
Compounds such as N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) and 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m) share the acetamide-indole scaffold but lack the pyrimidoindole core. These analogs show potent Bcl-2/Mcl-1 inhibition (IC50: 0.2–0.5 µM) but higher cytotoxicity (HeLa cell CC50: 1.8–3.5 µM) compared to pyrimidoindole derivatives, which are less cytotoxic (CC50: >10 µM) .
Table 2: Comparison of Indole vs. Pyrimidoindole Acetamides
| Compound Class | Core Structure | Target Activity | Selectivity Index (IC50/CC50) |
|---|---|---|---|
| Indole-acetamides | Simple indole | Bcl-2/Mcl-1 inhibition | 0.06–0.14 |
| Pyrimidoindole-acetamides | Fused pyrimidine-indole | Tubulin inhibition | 0.15–0.30 |
Heterocyclic Modifications and Anti-Exudative Activity
The target compound’s furan moiety aligns with anti-exudative agents like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (). These triazole-furan hybrids reduce inflammation in rat models (ED50: 12–25 mg/kg) by modulating prostaglandin synthesis, suggesting the furan group enhances membrane permeability .
Biological Activity
Overview
N-[(furan-2-yl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound notable for its potential biological activities. The compound features a furan ring and a pyrimidoindole core, which are known to interact with various biological targets. This article aims to provide a detailed examination of its biological activity based on available research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
| Molecular Formula | C26H24N4O4 |
| CAS Number | 1040676-84-3 |
The precise mechanism of action for this compound remains to be fully elucidated. However, its structure suggests potential interactions with molecular targets such as:
- Enzymes : The compound may inhibit or modulate enzyme activity through competitive or noncompetitive inhibition.
- Receptors : It could bind to specific receptors affecting signal transduction pathways.
These interactions likely involve hydrogen bonding, hydrophobic interactions, and π–π stacking with aromatic residues in target proteins.
Anticancer Potential
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives of pyrimidoindole have shown anti-proliferative activity against various cancer cell lines. A study highlighted that certain pyrimidoquinoxaline derivatives exhibited selective cytotoxicity towards hypoxic cancer cells, suggesting that N-(furan-2-yl)methyl derivatives might also share this property .
Antibacterial and Antifungal Activity
Compounds containing furan and pyrimidine moieties have been reported to possess antibacterial and antifungal activities. The structural similarity of N-(furan-2-yl)methyl compounds to known antibacterial agents suggests potential efficacy against Gram-positive and Gram-negative bacteria. Preliminary assays could be conducted to evaluate its effectiveness against common pathogens.
Neuroprotective Effects
Some studies have indicated that compounds featuring furan and indole rings can exhibit neuroprotective effects. This may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. Further research is necessary to explore these effects specifically for this compound.
Case Studies
- Antitumor Activity Study : In a controlled study, a derivative similar to N-(furan-2-yl)methyl showed significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to controls after four weeks of treatment .
- Antibacterial Efficacy Assessment : A series of in vitro tests revealed that compounds with similar furan and methoxyphenyl groups exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess comparable antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
